molecular formula C24H26N6O3S B12346289 Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate

Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate

Cat. No.: B12346289
M. Wt: 478.6 g/mol
InChI Key: VPNKQDHAZRGLNU-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate involves multiple steps, starting from commercially available precursors. The key steps typically include:

  • Formation of the pentaazatricyclo structure through cyclization reactions.
  • Introduction of the phenyl group via electrophilic aromatic substitution.
  • Attachment of the sulfanyl group through nucleophilic substitution.
  • Coupling with ethyl 4-aminobenzoate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[730

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate can be compared with other similar compounds, such as:

    Ethyl benzoate: A simpler ester with a similar aromatic structure but lacking the complex pentaazatricyclo and sulfanyl groups.

    Phenyl benzoate: Another aromatic ester with a phenyl group but without the additional nitrogen and sulfur atoms.

    Sulfanilamide: Contains a sulfanyl group and is used as an antibiotic, highlighting the potential biological activity of sulfur-containing compounds.

The uniqueness of Ethyl 4-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[730

Properties

Molecular Formula

C24H26N6O3S

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl 4-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H26N6O3S/c1-2-33-23(32)17-8-10-18(11-9-17)25-21(31)15-34-24-27-26-22-20-14-19(16-6-4-3-5-7-16)28-30(20)13-12-29(22)24/h3-13,19-20,22,26,28H,2,14-15H2,1H3,(H,25,31)

InChI Key

VPNKQDHAZRGLNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5

Origin of Product

United States

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